molecular formula C5H12Si B7721714 Allyldimethylsilane

Allyldimethylsilane

Cat. No.: B7721714
M. Wt: 100.23 g/mol
InChI Key: ZTFTVJBYCJNEGJ-UHFFFAOYSA-N
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Description

Allyldimethylsilane is an organosilicon compound with the molecular formula C5H12Si . It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a silicon atom, which is further bonded to two methyl groups (CH3). This compound is known for its utility in organic synthesis, particularly in the formation of carbon-silicon bonds.

Scientific Research Applications

Chemistry:

  • Allyldimethylsilane is used as a precursor in the synthesis of more complex organosilicon compounds.
  • It is employed in hydrosilylation reactions to form carbon-silicon bonds.

Biology and Medicine:

  • Research is ongoing into the potential use of organosilicon compounds in drug delivery systems due to their unique properties.

Industry:

  • Used in the production of silicone-based materials, which have applications in sealants, adhesives, and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Chlorodimethylsilane and Allylmagnesium Chloride:

Industrial Production Methods:

  • Industrially, allyldimethylsilane can be produced using similar methods but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • Allyldimethylsilane can undergo oxidation reactions to form silanols or siloxanes.
    • Reagents: Common oxidizing agents include hydrogen peroxide and peracids.

      Products: Silanols (RSiOH) or siloxanes (RSiOSiR).

  • Reduction:

    • Reduction reactions can convert this compound to simpler silanes.
    • Reagents: Reducing agents like lithium aluminum hydride.

      Products: Simpler silanes such as dimethylsilane.

  • Substitution:

    • This compound can participate in substitution reactions where the allyl group is replaced by other functional groups.
    • Reagents: Halogens or halogenating agents.

      Products: Substituted silanes.

Mechanism of Action

Molecular Targets and Pathways:

  • The primary mechanism of action for allyldimethylsilane in chemical reactions involves the formation of carbon-silicon bonds through hydrosilylation.
  • The silicon atom in this compound can act as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new bonds.

Comparison with Similar Compounds

    Allyltrimethylsilane: Similar structure but with three methyl groups attached to the silicon atom.

    Vinyltrimethylsilane: Contains a vinyl group (CH2=CH-) instead of an allyl group.

    Phenyltrimethylsilane: Contains a phenyl group (C6H5) instead of an allyl group.

Uniqueness:

  • Allyldimethylsilane is unique due to the presence of the allyl group, which provides distinct reactivity compared to other organosilicon compounds. This makes it particularly useful in specific synthetic applications where the formation of carbon-silicon bonds is desired.

Properties

IUPAC Name

dimethyl(prop-2-enyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12Si/c1-4-5-6(2)3/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFTVJBYCJNEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3937-30-2
Record name Allyldimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3937-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyldimethylsilane
Reactant of Route 2
Allyldimethylsilane
Reactant of Route 3
Allyldimethylsilane
Reactant of Route 4
Allyldimethylsilane
Reactant of Route 5
Allyldimethylsilane
Reactant of Route 6
Allyldimethylsilane

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